7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE
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Overview
Description
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features both naphthalene and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE typically involves the reaction of naphthalene derivatives with morpholine and carbonylating agents. One common method involves the use of 4-morpholinecarbonyl chloride as a starting material, which reacts with naphthalene derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the naphthalene ring.
Scientific Research Applications
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl morpholine-4-carboxylate: Shares the naphthalene and morpholine moieties but differs in the substitution pattern.
Morpholine-4-carbonyloxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of naphthalene and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[7-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-3-1-15-2-4-18(14-16(15)13-17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMKQLONNYWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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